2-(4-ethylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide
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Overview
Description
2-(4-ethylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of Quinoline Core: Starting with aniline and acetaldehyde, the Skraup synthesis can be employed to form the quinoline core.
Substitution Reaction: The 4-position of the quinoline ring can be functionalized using Friedel-Crafts acylation with 4-ethylbenzoyl chloride.
Amidation: The carboxylic acid group at the 4-position can be converted to the carboxamide using 2-phenylethylamine in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the phenyl ring.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, as well as substituted quinoline compounds.
Scientific Research Applications
2-(4-ethylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- N-(2-phenylethyl)quinoline-4-carboxamide
- 4-ethylphenylquinoline-4-carboxamide
Uniqueness
2-(4-ethylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to the presence of both the 4-ethylphenyl and 2-phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H24N2O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O/c1-2-19-12-14-21(15-13-19)25-18-23(22-10-6-7-11-24(22)28-25)26(29)27-17-16-20-8-4-3-5-9-20/h3-15,18H,2,16-17H2,1H3,(H,27,29) |
InChI Key |
PHPQRKYOPCVMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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